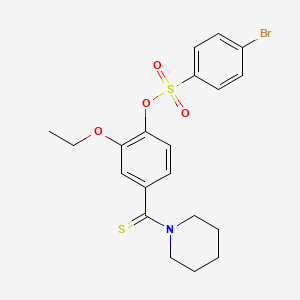
2-ethoxy-4-(1-piperidinylcarbonothioyl)phenyl 4-bromobenzenesulfonate
描述
2-ethoxy-4-(1-piperidinylcarbonothioyl)phenyl 4-bromobenzenesulfonate is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as EPC or EPC-1 and has been found to have a variety of applications in the field of biochemistry and physiology. In
作用机制
The mechanism of action of EPC-1 involves its ability to block ion channels and G protein-coupled receptors. Specifically, EPC-1 binds to the extracellular portion of these proteins, preventing the flow of ions through the channel or the activation of the receptor. This mechanism of action makes EPC-1 a valuable tool for studying the function of these proteins in cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of EPC-1 depend on the specific ion channel or G protein-coupled receptor that it targets. In general, EPC-1 has been found to have a variety of effects on cellular function, including changes in membrane potential, calcium signaling, and neurotransmitter release. These effects make EPC-1 a valuable tool for studying the function of these proteins in cells.
实验室实验的优点和局限性
One of the main advantages of using EPC-1 in lab experiments is its selectivity for specific ion channels and G protein-coupled receptors. This selectivity allows researchers to study the function of these proteins in isolation, without the interference of other channels or receptors. Additionally, EPC-1 has been found to have a high affinity for its targets, making it a potent tool for studying their function.
One limitation of using EPC-1 in lab experiments is its potential toxicity. While EPC-1 has been found to be relatively safe in cell culture experiments, its effects on whole organisms are not well understood. Additionally, EPC-1 may have off-target effects on other proteins, which could complicate the interpretation of experimental results.
未来方向
There are many future directions for research on EPC-1. One promising area of study is the development of new analogs of EPC-1 that have improved selectivity and potency. Additionally, researchers could use EPC-1 to study the function of ion channels and G protein-coupled receptors in disease states, such as cancer or neurological disorders. Finally, EPC-1 could be used in the development of new drugs that target these proteins, providing a valuable tool for drug discovery.
科学研究应用
EPC-1 has been found to have a variety of applications in scientific research. One of the most promising applications is in the study of ion channels. EPC-1 has been shown to selectively block certain types of ion channels, making it a valuable tool for studying the function of these channels in cells. Additionally, EPC-1 has been used in the study of G protein-coupled receptors, which are important targets for drug development.
属性
IUPAC Name |
[2-ethoxy-4-(piperidine-1-carbothioyl)phenyl] 4-bromobenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BrNO4S2/c1-2-25-19-14-15(20(27)22-12-4-3-5-13-22)6-11-18(19)26-28(23,24)17-9-7-16(21)8-10-17/h6-11,14H,2-5,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEFZAINIMWKIDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=S)N2CCCCC2)OS(=O)(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-chloro-N-[2-(dimethylamino)ethyl]-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4685564.png)
![2-bromo-N-[4-(5-{[2-(4-fluorophenyl)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B4685567.png)
![1,3-dimethyl-N-(2-methyl-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B4685573.png)

![N-[2-(methylthio)phenyl]-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B4685585.png)
![5-({2-[4-(aminosulfonyl)phenyl]ethyl}amino)-3-methyl-5-oxopentanoic acid](/img/structure/B4685592.png)
![N~2~-(3-acetylphenyl)-N~2~-(methylsulfonyl)-N~1~-[4-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4685593.png)
![5-(2-furyl)-N-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4685598.png)
![7-methyl-4-{[4-(4-methyl-3-nitrobenzoyl)-1-piperazinyl]methyl}-2H-chromen-2-one](/img/structure/B4685602.png)
![2-{4-[2-methyl-2-(3-methylphenoxy)propanoyl]-1-piperazinyl}pyrimidine](/img/structure/B4685610.png)

![4-methoxy-N-[4-(4-morpholinyl)benzyl]benzamide](/img/structure/B4685630.png)
![1-{5-[(2-bromophenoxy)methyl]-2-furoyl}-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4685638.png)
![4-[({[(2,4-dichlorophenyl)amino]carbonyl}amino)methyl]benzoic acid](/img/structure/B4685653.png)